Fluorine Substitution Pattern: 3,5-Difluoro vs. Non-Fluorinated Analog
The 3,5-difluorobenzoyl substitution on the target compound introduces two fluorine atoms in a symmetrical meta arrangement relative to the carbonyl carbon, which is a crucial structural feature absent in the non-fluorinated analog 4-Benzoyl-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1326813-83-5) [1]. This symmetrical fluorination is a well-validated tactic in medicinal chemistry to enhance metabolic oxidative stability by blocking potential sites of CYP450-mediated hydroxylation on the phenyl ring, while simultaneously increasing the electron-withdrawing character of the benzoyl group, which can modulate the reactivity of the proximal amide bond and the overall molecular dipole moment [2].
| Evidence Dimension | Number of Fluorine Substituents on Benzoyl Ring |
|---|---|
| Target Compound Data | 2 fluorine atoms (3,5-difluoro) |
| Comparator Or Baseline | 0 fluorine atoms (4-Benzoyl-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, CAS 1326813-83-5) |
| Quantified Difference | Absolute difference of 2 fluorine atoms; molecular weight difference of +35.95 g/mol (354.35 vs. 318.4 g/mol). XLogP3 difference of approximately -1.2 units [1]. |
| Conditions | In silico calculated properties via PubChem's XLogP3 3.0 algorithm and computed molecular descriptors. No experimental biological assay data is publicly available for this specific compound pair to confirm a quantitative difference in metabolic stability. |
Why This Matters
For procurement decisions, this represents a distinct electronic and steric profile crucial for ensuring consistent SAR outcomes; a non-fluorinated analog cannot serve as a valid negative control for a lead possessing the difluorobenzoyl motif.
- [1] PubChem. (2025). Computed Properties for CID 75360425. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. View Source
